N-benzyl-4-(4-chloro-3-ethylphenoxy)-1-butanamine oxalate
Overview
Description
N-benzyl-4-(4-chloro-3-ethylphenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C21H26ClNO5 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.1499506 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Plastic Components and Receptor Activation
- Phenols like 4-chloro-3-methylphenol, related to the compound , are used in the plastic industry for various applications. These compounds have been studied for their effects on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), which are crucial for assessing the safety of materials used in food packaging and medical devices (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Liquid Crystals in Chromatography
- Compounds with structures similar to N-benzyl-4-(4-chloro-3-ethylphenoxy)-1-butanamine oxalate have been synthesized for use in gas-liquid chromatography. Their properties as liquid crystals make them valuable for separating complex chemical mixtures, particularly for the separation of isomers in analytical chemistry (Naikwadi et al., 1980).
Synthesis of Pharmaceuticals
- The alpha-ethyl phenethylamine derivative, which is structurally similar to this compound, has been synthesized for potential therapeutic applications. Such compounds are evaluated for their pharmacological effects, suggesting a role in the development of novel medications (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Antimicrobial Activities
- Similar compounds, particularly butenolides and their derivatives, have shown promising results in the treatment of microbial diseases. These compounds have been evaluated for their antibacterial and antifungal activities, highlighting their potential use in medical and pharmaceutical applications (Husain et al., 2010).
Pharmaceutical Intermediate Production
- N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, closely related to the compound of interest, is used as a precursor for HIV protease inhibitors. The conversion of traditional batch processes to continuous flow systems for producing such intermediates demonstrates their importance in the pharmaceutical industry (Pollet et al., 2009).
Biocatalysis and Green Chemistry
- Research involving similar compounds explores environmentally friendly synthesis methods. Such approaches emphasize the importance of sustainable chemistry practices in the development of new pharmaceuticals and other chemicals (Petronijevic et al., 2017).
Catalysis in Organic Synthesis
- Studies on 4-hydroxybenzyl alcohols, related to the compound , demonstrate their utility in catalyzing various organic reactions. These reactions are crucial for synthesizing aromatic carbonyl compounds, which are important in chemical and pharmaceutical industries (Jiang et al., 2014).
Properties
IUPAC Name |
N-benzyl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO.C2H2O4/c1-2-17-14-18(10-11-19(17)20)22-13-7-6-12-21-15-16-8-4-3-5-9-16;3-1(4)2(5)6/h3-5,8-11,14,21H,2,6-7,12-13,15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCUMELBCBEGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCNCC2=CC=CC=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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